3,4,4',5-Tetrachlorodiphenyl ether
Description
Systematic Nomenclature and CAS Registry Information
3,4,4',5-Tetrachlorodiphenyl ether belongs to the class of polychlorinated diphenyl ethers (PCDEs), characterized by two benzene rings linked by an oxygen atom with chlorine substituents at specific positions. Its systematic IUPAC name is 3,4,4',5-tetrachlorodiphenyl ether , reflecting chlorine atoms at positions 3 and 4 on one phenyl ring and positions 4' and 5' on the second ring. While the exact CAS Registry Number for this compound is not explicitly listed in the provided sources, structurally related isomers such as 3,3',4,4'-tetrachlorodiphenyl ether (CAS 56348-72-2) and 3,3',5,5'-tetrachlorodiphenyl ether (CAS 85918-34-9) highlight the importance of positional isomerism in defining unique chemical identities. The absence of a specific CAS entry for 3,4,4',5-tetrachlorodiphenyl ether underscores the need for precise structural verification in analytical workflows.
Molecular Architecture and Crystallographic Data
The molecular formula of 3,4,4',5-tetrachlorodiphenyl ether is C₁₂H₆Cl₄O , with a molecular weight of 307.99 g/mol . The compound’s structure consists of two chlorinated aromatic rings connected by an ether linkage. The chlorine atoms occupy positions 3 and 4 on the first ring and 4' and 5' on the second ring, creating a distinct substitution pattern that influences its physicochemical behavior.
Crystallographic data for this specific isomer are not available in the provided sources. However, analogous tetrachlorodiphenyl ethers, such as 3,3',4,4'-tetrachlorodiphenyl ether, exhibit planar aromatic systems with dihedral angles between the phenyl rings influenced by steric and electronic effects. The ether oxygen atom introduces slight distortions in bond angles, as observed in related diphenyl ether derivatives.
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR : The aromatic proton signals are influenced by the electron-withdrawing effects of chlorine substituents. Protons adjacent to chlorine atoms (e.g., H-2 and H-5 on the first ring) exhibit downfield shifts due to deshielding, while meta-protons experience milder shifts.
- ¹³C NMR : Carbon atoms bonded to chlorine (C-3, C-4, C-4', and C-5') show distinct deshielding, with chemical shifts typically between 125–135 ppm. The ether oxygen’s inductive effect further modulates shifts for carbons adjacent to the oxygen atom.
Infrared (IR) Spectroscopy :
Key absorption bands include:
- C–O–C asymmetric stretch at ~1,250–1,200 cm⁻¹, characteristic of the ether linkage.
- C–Cl stretches in the range 550–600 cm⁻¹, consistent with aromatic chlorination.
Mass Spectrometry (MS) :
The molecular ion peak [M]⁺ appears at m/z 308, corresponding to the molecular weight of C₁₂H₆Cl₄O. Fragmentation patterns dominate by loss of chlorine atoms (Δ m/z 35/37) and cleavage of the ether bond, yielding ions such as [C₆H₃Cl₂O]⁺ (m/z 161) and [C₆H₃Cl₂]⁺ (m/z 145).
Comparative Analysis with Structural Isomers
The positional arrangement of chlorine atoms significantly impacts the properties of tetrachlorodiphenyl ether isomers:
The 3,4,4',5 isomer lacks symmetry, leading to distinct dipole moments and solubility profiles compared to symmetric isomers. For example, the 3,3',4,4' isomer exhibits higher crystallinity due to its planar symmetry, while the 3,4,4',5 isomer likely has reduced thermal stability due to steric strain from adjacent chlorine atoms. Such structural nuances underscore the importance of isomer-specific characterization in environmental and toxicological studies.
Properties
CAS No. |
62615-07-0 |
|---|---|
Molecular Formula |
C12H6Cl4O |
Molecular Weight |
308.0 g/mol |
IUPAC Name |
1,2,3-trichloro-5-(4-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-1-3-8(4-2-7)17-9-5-10(14)12(16)11(15)6-9/h1-6H |
InChI Key |
CAUBBRCOHHHCNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C(=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Diphenyl Ether Precursors
The primary approach to preparing 3,4,4',5-tetrachlorodiphenyl ether involves selective chlorination of diphenyl ether or related intermediates. Chlorination is typically achieved using chlorine gas or chlorinating agents under controlled conditions to achieve substitution at the desired positions on the aromatic rings.
Selective Chlorination: The chlorination process must be carefully controlled to avoid over-chlorination or substitution at undesired positions. Reaction conditions such as temperature, solvent, and chlorine concentration are optimized to favor the 3,4,4',5-substitution pattern.
Catalysts and Solvents: Lewis acids or other catalysts may be employed to direct chlorination. Common solvents include chlorinated hydrocarbons or inert solvents that stabilize intermediates.
Coupling Reactions via Cadogan or Ullmann-Type Methods
Another key synthetic strategy involves coupling chlorinated phenol or aniline derivatives to form the diphenyl ether linkage with the desired chlorination pattern.
Cadogan Coupling: This method involves the reaction of chlorinated anilines with chlorinated benzene derivatives in the presence of isoamyl nitrite or similar reagents at elevated temperatures (120–130°C) for extended periods (18+ hours). This reaction forms the diphenyl ether bond while maintaining chlorine substituents on the aromatic rings.
Ullmann Ether Synthesis: Copper-catalyzed coupling of chlorinated phenols with chlorinated aryl halides can also be used to form the diphenyl ether structure with controlled chlorination.
Demethylation and Functional Group Transformations
In some synthetic schemes, chlorinated diphenyl ethers are initially prepared as methylated ethers (e.g., dimethyl catechol ethers) which are then demethylated using reagents such as boron tribromide (BBr3) to yield the target chlorinated diphenyl ether.
- This step is crucial for obtaining hydroxylated or phenolic intermediates that can be further chlorinated or coupled.
Detailed Research Findings and Data
Synthesis via Cadogan Coupling (Research Example)
A study synthesizing highly purified polychlorinated biphenyls and related compounds reported the use of Cadogan coupling of chlorinated anilines with chlorinated benzenes to obtain tetrachlorinated biphenyl ethers. The reaction conditions were:
| Parameter | Condition |
|---|---|
| Reactants | Chlorinated aniline (10–15 mmol), chlorinated benzene (200–300 mmol) |
| Reagent | Isoamyl nitrite (20 mmol) |
| Temperature | 120–130 °C |
| Reaction Time | ≥18 hours |
| Purification | Column chromatography (alumina/Florisil), thin-layer chromatography (TLC) |
| Characterization | Proton NMR, Mass Spectrometry |
This method yielded the desired tetrachlorinated diphenyl ethers with high purity after chromatographic separation and crystallization from methanol.
Chlorinated Catechol Ethers and Demethylation
Another synthetic approach involves preparing chlorinated catechol ethers as intermediates, which are then coupled and demethylated:
Dimethyl chlorocatechol ethers are synthesized from commercially available chlorocatechols by methylation with methyl sulfate.
These ethers are coupled to dichloroaniline derivatives via Cadogan reaction to form chlorinated diphenyl ethers.
Demethylation with BBr3 yields the target chlorinated diphenyl ether compounds.
Purification is achieved by preparative HPLC or TLC due to the formation of isomeric mixtures.
Extraction and Purification Techniques
Post-synthesis, the compounds are purified and characterized using:
Chromatographic methods: Column chromatography on alumina or Florisil, preparative HPLC, and TLC.
Extraction solvents: Hexane, methyl-tert-butyl ether, dichloromethane, and methanol are commonly used for extraction and purification.
Analytical methods: Gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography-mass spectrometry (HPLC-MS), and nuclear magnetic resonance (NMR) spectroscopy confirm structure and purity.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Selective Chlorination | Chlorine gas, Lewis acid catalysts, controlled temperature | Direct chlorination of diphenyl ether | Risk of over-chlorination, positional isomers |
| Cadogan Coupling | Chlorinated aniline + chlorinated benzene, isoamyl nitrite, 120–130°C, 18+ h | High selectivity, good yields | Requires long reaction time, purification needed |
| Ullmann Ether Synthesis | Copper catalyst, chlorinated phenols and aryl halides | Efficient coupling | Catalyst sensitivity, side reactions |
| Demethylation of Ethers | Boron tribromide (BBr3) | Converts methyl ethers to phenols | Product instability, variable yields |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic substitution due to the electron-withdrawing effects of chlorine atoms, which activate the aromatic rings for nucleophilic attack. The substitution occurs at chlorinated positions, with the ether oxygen potentially influencing reactivity. Key factors include:
-
Steric hindrance : Bulkier chloro groups may slow substitution.
-
Electron-withdrawing effects : Chlorine’s deactivating nature may require harsh conditions or strong nucleophiles.
While specific reaction conditions are not detailed in available sources, the mechanism likely involves nucleophilic attack at chlorinated positions, displacing chlorine atoms to form new bonds (e.g., with hydroxide, amines, or other nucleophiles).
Environmental and Biological Reactivity Patterns
Research on related PCDE congeners reveals that chlorination patterns significantly influence reactivity. For example:
-
Chlorination extent : Higher chlorination correlates with increased biological activity, potentially reflecting enhanced chemical reactivity .
-
Coplanarity : Non-coplanar structures (e.g., 2,4,4'-trichlorodiphenyl ether) exhibit stronger interactions with cellular receptors, suggesting structural effects on reactivity .
This suggests that the position and number of chlorine atoms in 3,4,4',5-Tetrachlorodiphenyl ether may modulate its substitution reactivity compared to other PCDEs[3
Scientific Research Applications
Environmental Chemistry
3,4,4',5-Tetrachlorodiphenyl ether serves as a model compound in studies investigating the environmental impact of polychlorinated diphenyl ethers. It helps researchers understand the persistence and degradation pathways of chlorinated compounds in ecosystems.
Toxicology Studies
Research has indicated that this compound exhibits neurotoxic effects in biological systems. For example:
- Neurotoxicity Assessment in Rats : A study demonstrated significant behavioral changes and neurochemical alterations in adolescent male rats following subacute exposure to 3,4,4',5-tetrachlorodiphenyl ether . This highlights the compound's relevance in assessing neurotoxic risks associated with exposure to chlorinated compounds.
Flame Retardants
Due to its stability and resistance to degradation, 3,4,4',5-tetrachlorodiphenyl ether is utilized in the production of flame retardants. These materials are essential in various industries, including construction and electronics, where fire safety is paramount.
Specialty Chemicals
The compound is also involved in the synthesis of other specialty chemicals used in manufacturing processes. Its properties make it valuable for creating products that require specific chemical characteristics.
Case Studies
Several case studies have been conducted to evaluate the implications of 3,4,4',5-tetrachlorodiphenyl ether:
- Neurotoxicity Assessment : A polymeric implant system was used to assess neurotoxic effects in rats. The study revealed significant behavioral changes after exposure.
- Environmental Impact Studies : Research on PCB contamination highlighted bioaccumulation and biomagnification of this compound in aquatic ecosystems, raising concerns about ecological health.
Data Tables
The following table summarizes key findings regarding the biological activity and industrial applications of 3,4,4',5-tetrachlorodiphenyl ether:
| Application Area | Details |
|---|---|
| Environmental Chemistry | Model compound for studying chlorinated compounds' persistence |
| Toxicology | Neurotoxic effects observed in animal studies |
| Industrial Use | Flame retardants and specialty chemicals synthesis |
Mechanism of Action
The mechanism of action of 3,4,4’,5-Tetrachlorodiphenyl ether involves its interaction with cellular components, particularly the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it can activate a cascade of molecular events leading to changes in gene expression and cellular function. This interaction is similar to that observed with other chlorinated aromatic compounds, which can result in toxic effects such as oxidative stress and disruption of endocrine function .
Comparison with Similar Compounds
Tetrachlorodiphenyl Ether Congeners
PCDE-81 is compared with other tetrachlorinated congeners, which differ in chlorine substitution patterns:
Key Findings :
- Volatility : PCDE-81 exhibits intermediate volatility among tetrachloro congeners. PCDE-70 (1.8×10⁻²) is more volatile than PCDE-81, while PCDE-68 (1.0×10⁻²) is less volatile. These differences correlate with chlorine substitution patterns affecting molecular symmetry and hydrophobicity .
- Structural Impact : The meta and para chlorine positions in PCDE-81 (3,4,4',5) likely enhance its persistence in aquatic environments compared to PCDE-77 (3,3',4,4'), which has a higher melting point (70°C) due to symmetrical substitution .
Higher Chlorinated Congeners
Hexa- and pentachlorodiphenyl ethers demonstrate how increased chlorination influences properties:
Key Findings :
Structural Similarity and Bioaccumulation
Evidence from molecular similarity analysis (using ECFP and Dice coefficients) indicates that compounds with structural overlap (e.g., shared chlorine positions) exhibit analogous environmental behaviors . For instance:
- PCDE-81 and PCDE-70 (Dice score ~0.6–0.7) may share bioaccumulation pathways due to overlapping para-chlorine substitutions.
- In contrast, PCDE-81 and PCDE-77 (Dice score ~0.3–0.4) differ significantly in bioaccumulation due to divergent substitution patterns .
Biological Activity
3,4,4',5-Tetrachlorodiphenyl ether (commonly referred to as 3,4,4',5-TCB) is a member of the polychlorinated biphenyl (PCB) family. These compounds are known for their persistence in the environment and potential adverse health effects. This article aims to explore the biological activity of 3,4,4',5-TCB, focusing on its mechanisms of action, toxicity profiles, and implications for human health.
Chemical Structure and Properties
- Chemical Formula : C12H6Cl4
- Molecular Weight : 319.04 g/mol
- IUPAC Name : 3,4,4',5-Tetrachlorobiphenyl
- CAS Number : 535-60-2
Endocrine Disruption
3,4,4',5-TCB has been shown to exhibit endocrine-disrupting properties. Studies have indicated that it can interfere with estrogen receptor (ER) signaling pathways. In vitro assays using human breast cancer cell lines (T47D) demonstrated that exposure to 3,4,4',5-TCB could modulate ER-mediated gene expression, suggesting both estrogenic and anti-estrogenic activities depending on concentration and exposure duration .
Cytotoxicity and Apoptosis
Research indicates that 3,4,4',5-TCB can induce cytotoxic effects in various cell lines. A study reported that exposure to this compound led to increased apoptosis in HL-60 granulocytic cells, correlating with elevated levels of cyclooxygenase-2 (COX-2), a marker associated with inflammation and apoptosis . The concentration-dependent increase in COX-2 expression further supports the notion that 3,4,4',5-TCB may contribute to inflammatory processes.
Neurotoxicity
The neurotoxic potential of 3,4,4',5-TCB has been evaluated through toxic equivalency factors (TEFs). These factors are used to estimate the relative toxicity of PCB congeners based on their dioxin-like activity. While 3,4,4',5-TCB does not bind effectively to the aryl hydrocarbon receptor (AhR), studies suggest it may still exert neurotoxic effects through alternative pathways .
Reproductive Health Effects
Epidemiological studies have linked PCB exposure to reproductive health issues. Specifically, compounds like 3,4,4',5-TCB have been associated with reduced fertility rates and adverse pregnancy outcomes. Research involving populations exposed to high levels of PCBs indicated a correlation between PCB exposure and conditions such as endometriosis and uterine fibroids .
Case Study 1: Human Exposure Assessment
A comprehensive study assessed serum samples from individuals living in PCB-contaminated areas. The analysis revealed significant levels of various PCB congeners including 3,4,4',5-TCB. The study utilized bioassays to evaluate estrogenic activity in serum extracts and found that individuals with higher PCB concentrations exhibited altered hormonal profiles .
Case Study 2: Animal Studies
In vivo studies using rodent models have demonstrated that chronic exposure to 3,4,4',5-TCB can lead to developmental neurotoxicity. Rats exposed during gestation showed impaired cognitive function in offspring as assessed through behavioral tests . These findings underscore the potential long-term impacts of early-life exposure to this compound.
Summary of Biological Activities
Q & A
Q. What are the key physicochemical properties of 3,4,4',5-Tetrachlorodiphenyl ether critical for environmental fate modeling?
Answer: The compound's environmental persistence and mobility depend on properties such as:
- Molecular formula : C₁₂H₆Cl₄O (CAS No. 61328-45-8) .
- Henry’s Law constant : 1.5 × 10⁻² atm·m³/mol, indicating moderate volatility and partitioning between air/water .
- Log Kow (Octanol-Water Partition Coefficient) : Estimated to be >5 based on structural analogs (e.g., PCDE-74), suggesting high lipophilicity and bioaccumulation potential .
Q. Methodological Recommendations :
Q. How can researchers reliably detect and quantify 3,4,4',5-Tetrachlorodiphenyl ether in complex environmental samples?
Answer: Analytical Workflow :
Extraction : Soxhlet or pressurized liquid extraction (PLE) with non-polar solvents (e.g., hexane:dichloromethane).
Cleanup : Use silica gel or Florisil columns to remove interfering lipids and humic acids .
Instrumentation :
Q. Quality Control :
Advanced Research Questions
Q. How do conflicting Henry’s Law constant values for chlorinated diphenyl ethers impact environmental exposure assessments?
Answer: Data Contradictions :
Q. Resolution Strategies :
- Conduct temperature-dependent measurements to refine partitioning models.
- Compare field data with laboratory-derived constants to identify matrix effects (e.g., organic carbon content in water) .
Table 1 : Comparison of Henry’s Law Constants for Chlorinated Diphenyl Ethers
| Compound | Henry’s Law Constant (atm·m³/mol) | Reference |
|---|---|---|
| 3,4,4',5-Tetrachlorodiphenyl ether | 1.5 × 10⁻² | Kurz & Ballschmiter (1999) |
| 2,2',3,4,4'-Pentachlorodiphenyl ether | 5.2 × 10⁻² | Kurz & Ballschmiter (1999) |
Q. What methodologies are appropriate for evaluating the toxic equivalency (TEQ) of 3,4,4',5-Tetrachlorodiphenyl ether relative to dioxin-like compounds?
Answer: Framework :
Q. Challenges :
Q. How does the compound’s stereochemistry influence its bioaccumulation and metabolic degradation in aquatic organisms?
Answer: Mechanistic Insights :
Q. Experimental Design :
- Expose model species (e.g., zebrafish) to 3,4,4',5-Tetrachlorodiphenyl ether and track tissue-specific accumulation via radiolabeled (¹⁴C) analogs .
Q. What are the key uncertainties in modeling the long-range atmospheric transport of 3,4,4',5-Tetrachlorodiphenyl ether?
Answer: Critical Parameters :
Q. Data Gaps :
- Field measurements in Arctic matrices (e.g., snow, ice cores) to validate persistence under low-temperature conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
